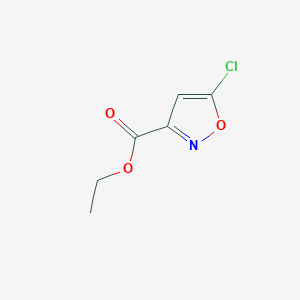

Ethyl 5-chloroisoxazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEVNGXFHGZHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343566-56-3 | |

| Record name | ethyl 5-chloro-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-chloroisoxazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of Ethyl 5-chloroisoxazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Isoxazole derivatives are integral to numerous pharmacologically active compounds, valued for their diverse biological activities.[1][2] This document details a robust and efficient synthetic protocol via the cyclocondensation of ethyl 2-chloro-3-oxobutanoate with hydroxylamine hydrochloride. The causality behind experimental choices, a step-by-step methodology, and a thorough characterization framework are presented. The characterization section establishes a self-validating system, confirming the structure and purity of the title compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in drug discovery, appearing in a wide array of approved therapeutic agents such as the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the immunosuppressant Leflunomide.[3][4] The isoxazole core imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole interactions.

This compound, in particular, serves as a versatile building block in synthetic chemistry.[5] The ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a vector for molecular elaboration. The chlorine atom at the 5-position is a key functional handle, susceptible to nucleophilic substitution, which allows for the introduction of diverse functionalities and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]

Synthesis Methodology: A Rational Approach

The most direct and reliable synthesis of 3,5-disubstituted isoxazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[3][7] This pathway offers high regioselectivity and proceeds under mild conditions. For the title compound, the strategy involves the cyclocondensation of a β-ketoester, ethyl 2-chloro-3-oxobutanoate, with hydroxylamine hydrochloride.

Reaction Scheme

The overall transformation is illustrated below:

Figure 1: Synthesis of this compound from Ethyl 2-chloro-3-oxobutanoate and Hydroxylamine Hydrochloride.

Reaction Mechanism

The reaction proceeds through two key stages:

-

Oxime Formation: The nucleophilic nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl (C3) of the β-ketoester. This is mechanistically favored over an attack on the ester carbonyl. Subsequent dehydration leads to the formation of an oxime intermediate.

-

Intramolecular Cyclization and Dehydration: The hydroxyl group of the oxime then attacks the ester carbonyl carbon. This intramolecular cyclization forms a five-membered heterocyclic intermediate, which readily dehydrates under the reaction conditions (typically heating in ethanol) to yield the stable aromatic isoxazole ring.[4]

Causality in Experimental Design

-

Choice of Starting Materials: Ethyl 2-chloro-3-oxobutanoate is an ideal precursor as it contains the required carbon backbone and pre-installs the chloro and ethyl carboxylate functionalities at the correct positions.[8][9] Hydroxylamine hydrochloride is a stable, commercially available source of hydroxylamine.[7]

-

Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction, which often benefits from a protic medium. It is also easily removed during work-up.

-

Temperature: Heating to reflux is typically required to provide the activation energy for the dehydration steps, driving the reaction to completion.[10]

-

Work-up: Pouring the reaction mixture into ice water causes the organic product, which is less soluble in water than the inorganic byproducts and excess reagents, to precipitate or be easily extracted.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.

Caption: A workflow diagram of the synthesis and purification process.

Detailed Experimental Protocol

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-chloro-3-oxobutanoate (10.0 g, 60.7 mmol).[9][11]

-

Add ethanol (100 mL) to dissolve the starting material.

-

Add hydroxylamine hydrochloride (4.64 g, 66.8 mmol, 1.1 equivalents) to the solution. A base such as sodium bicarbonate (5.2 g, 61.9 mmol) may be added to neutralize the HCl as it is liberated, though heating in ethanol is often sufficient.[12]

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Pour the resulting residue into 200 mL of ice-cold water and stir.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a solid or oil.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

Characterization Logic Diagram

This diagram illustrates how different analytical techniques are used to verify specific structural features of the target molecule.

Caption: The logical relationship between analytical techniques and the features they verify.

Spectroscopic Data Analysis

The following table summarizes the expected analytical data for this compound based on its structure and data from analogous compounds.[13][14][15]

| Technique | Parameter | Expected Data for this compound |

| ¹H NMR | Chemical Shift (δ) | ~ 6.8-7.0 ppm (s, 1H, isoxazole C4-H)~ 4.4-4.5 ppm (q, 2H, -OCH₂ CH₃)~ 1.4-1.5 ppm (t, 3H, -OCH₂CH₃ ) |

| Multiplicity | s = singlet, q = quartet, t = triplet | |

| ¹³C NMR | Chemical Shift (δ) | ~ 160 ppm (Ester C =O)~ 158 ppm (Isoxazole C 5-Cl)~ 155 ppm (Isoxazole C 3-COOEt)~ 105 ppm (Isoxazole C 4-H)~ 63 ppm (-OCH₂ CH₃)~ 14 ppm (-OCH₂CH₃ ) |

| FTIR | Wavenumber (cm⁻¹) | ~ 1730-1750 cm⁻¹ (C=O stretch, ester)~ 1580-1610 cm⁻¹ (C=N stretch, isoxazole ring)~ 1450-1480 cm⁻¹ (C=C stretch, isoxazole ring)~ 900-950 cm⁻¹ (N-O stretch, isoxazole ring)~ 750-800 cm⁻¹ (C-Cl stretch) |

| Mass Spec. | m/z | [M]⁺˙ : 175 (³⁵Cl), 177 (³⁷Cl) in ~3:1 ratio[M-OC₂H₅]⁺ : 130 (³⁵Cl), 132 (³⁷Cl) |

Safety and Handling

Good laboratory practice must be followed at all times.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[16][17]

-

Handling Reagents:

-

Ethyl 2-chloro-3-oxobutanoate: Corrosive and flammable. Handle in a well-ventilated fume hood away from ignition sources.[8]

-

Hydroxylamine Hydrochloride: Can be corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

-

Handling Product: The product, this compound, should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[16][18]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. The presented protocol, based on the cyclocondensation of readily available starting materials, is efficient and scalable. The comprehensive characterization framework, employing NMR, FTIR, and MS, provides a robust system for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and medicinal chemistry. The insights into the reaction mechanism and experimental design are intended to empower researchers to adapt and apply this methodology confidently in their work.

References

-

Bala, S., et al. (2014). An efficient approach for the parallel solid phase synthesis of isoxazole and isoxazoline derivatives has been developed. National Institutes of Health. [Link]

-

Kaur, N., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

-

Dounay, A. B., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Karami, B., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

-

ChemSrc. (N.D.). Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS. ChemSrc. [Link]

-

Der Pharma Chemica. (2016). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

-

IJCRT. (2020). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. RSC. [Link]

-

Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Institutes of Health. [Link]

-

ResearchGate. (N.D.). Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. [Link]

-

Asian Journal of Research in Chemistry. (2019). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

-

ChemBK. (2024). Ethyl 2-chloro-3-oxobutanoate. ChemBK. [Link]

-

Matrix Fine Chemicals. (N.D.). ETHYL 2-CHLORO-3-OXOBUTANOATE. Matrix Fine Chemicals. [Link]

-

Royal Society of Chemistry. (N.D.). Supporting Information. RSC. [Link]

-

Micetich, R. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry. [Link]

-

PubChem. (N.D.). Ethyl 2-chloroacetoacetate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. (N.D.). Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. PrepChem.com. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. ajrconline.org [ajrconline.org]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride | TCI AMERICA [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. ETHYL 2-CHLORO-3-OXOBUTANOATE | CAS 609-15-4 [matrix-fine-chemicals.com]

- 10. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Ethyl 5-methylisoxazole-3-carboxylate 95 3209-72-1 [sigmaaldrich.com]

- 16. fishersci.ie [fishersci.ie]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 5-chloroisoxazole-3-carboxylate: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloroisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The isoxazole ring is a key structural motif in numerous pharmacologically active compounds, valued for its delicate balance of stability and controlled reactivity.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound, offering insights for its application in drug discovery and as a versatile synthetic building block.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the isoxazole ring via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] A plausible and efficient synthetic route is outlined below.

Synthetic Workflow

Figure 2: Hydrolysis of this compound.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis and characterization of isoxazole derivatives, adaptable for this compound.

Synthesis of this compound (Proposed)

Materials:

-

Ethyl glyoxylate

-

Hydroxylamine hydrochloride

-

N-Chlorosuccinimide (NCS)

-

Ethyl propiolate

-

Triethylamine

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate:

-

Dissolve ethyl glyoxylate and hydroxylamine hydrochloride in ethanol and stir at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the resulting ethyl 2-(hydroxyimino)acetate in DCM and add NCS portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

-

[3+2] Cycloaddition:

-

Dissolve the crude ethyl 2-chloro-2-(hydroxyimino)acetate and ethyl propiolate in anhydrous diethyl ether.

-

Cool the solution to 0 °C and add triethylamine dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the triethylammonium chloride salt and wash with diethyl ether.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain this compound.

-

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze coupling constants to elucidate the connectivity of protons.

-

Assign the peaks in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the compound using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

-

Identify the characteristic absorption bands for the functional groups present, such as the C=O of the ester and the C=N of the isoxazole ring.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Acquire the mass spectrum in a suitable ionization mode (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to support the proposed structure.

Melting Point Determination:

-

Place a small amount of the solid sample in a capillary tube.

-

Use a melting point apparatus to slowly heat the sample.

-

Record the temperature range over which the sample melts. A narrow melting range is indicative of a pure compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

N-Chlorosuccinimide is a corrosive and oxidizing agent; handle with care.

-

Organic solvents are flammable; avoid open flames and sparks.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Qi, X., et al. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1111.

- Royal Society of Chemistry. (2019).

- ChemSynthesis. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)

- International Journal of Creative Research Thoughts. (2025).

- Der Pharma Chemica. (2012).

- Journal of Chemical and Pharmaceutical Research. (2015).

- Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.

- ResearchGate. (2025).

- Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- Echemi. (n.d.).

- Al-Tel, T. H., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 27(23), 8205.

- Wiley-VCH. (2007).

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl...

- ChemicalBook. (n.d.).

- ChemSynthesis. (2025).

- ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz)

- Maiuolo, L., et al. (2021). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES.

- Chem-Impex. (n.d.).

- Sigma-Aldrich. (n.d.).

- PubMed Central. (2025). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)

- ChemicalBook. (n.d.).

- ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)

- Organic Chemistry Data. (2024). Equilibrium pKa Table (DMSO Solvent and Reference).

- PubChem. (n.d.).

- ChemSynthesis. (2025). 3-methylol-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester.

Sources

Spectroscopic Profile of Ethyl 5-Chloroisoxazole-3-Carboxylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 5-chloroisoxazole-3-carboxylate, a key heterocyclic compound with significant applications in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the spectral features, empowering researchers to confidently identify and characterize this molecule.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules. Their prevalence in pharmaceuticals and agrochemicals drives the need for robust analytical methods for their characterization. This compound, with its strategic placement of a chloro group and an ethyl ester, is a versatile intermediate for further chemical modifications. Understanding its spectroscopic signature is paramount for researchers engaged in the synthesis and development of novel isoxazole-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.0-7.2 | Singlet | C4-H |

| ¹H | ~4.4-4.5 | Quartet | -O-CH₂-CH₃ |

| ¹H | ~1.3-1.4 | Triplet | -O-CH₂-CH₃ |

| ¹³C | ~158-160 | - | C=O (Ester) |

| ¹³C | ~155-157 | - | C5-Cl |

| ¹³C | ~150-152 | - | C3-COOEt |

| ¹³C | ~105-107 | - | C4 |

| ¹³C | ~62-63 | - | -O-CH₂-CH₃ |

| ¹³C | ~14 | - | -O-CH₂-CH₃ |

Table 2: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Values | Assignment |

| IR (νmax, cm⁻¹) | ~2980-3000 | C-H stretch (alkyl) |

| ~1730-1750 | C=O stretch (ester) | |

| ~1600-1620 | C=N stretch (isoxazole) | |

| ~1450-1480 | C=C stretch (isoxazole) | |

| ~1200-1250 | C-O stretch (ester) | |

| ~800-850 | C-Cl stretch | |

| Mass Spec (m/z) | ~175/177 | [M]⁺∙ (presence of ³⁵Cl/³⁷Cl isotopes) |

| ~130/132 | [M - OEt]⁺ | |

| ~102/104 | [M - COOEt]⁺ |

Rationale and Interpretation

The predicted data is grounded in the fundamental principles of spectroscopy and analysis of existing data for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The isoxazole ring proton at the C4 position is expected to appear as a singlet in the aromatic region, deshielded by the electronegative oxygen and nitrogen atoms of the ring. The ethyl ester will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

-

¹³C NMR: The carbon atoms of the isoxazole ring will have distinct chemical shifts. The C5 carbon, bonded to the electron-withdrawing chlorine atom, will be significantly downfield. The C3 carbon, attached to the carboxylate group, will also be downfield. The ester carbonyl carbon will appear at the lowest field, typical for carboxyl functionalities. The ethyl group carbons will have characteristic shifts in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. The characteristic stretches for the C=N and C=C bonds within the isoxazole ring will also be present. The C-Cl stretch will likely appear in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak cluster at m/z 175 and 177, with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns would include the loss of the ethoxy group (-OEt) and the entire ethyl carboxylate group (-COOEt).

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard methodologies should be employed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

-

Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Perform a background scan before running the sample.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound, grounded in established chemical principles and comparative data. The detailed protocols and workflow are designed to assist researchers in the empirical validation of this data. A thorough understanding of the spectroscopic properties of this and related isoxazole derivatives is crucial for advancing the fields of medicinal and materials chemistry.

References

While direct references for the complete spectroscopic data of this compound were not identified, the principles and comparative data used in this guide are based on general knowledge from standard organic chemistry and spectroscopy textbooks, as well as data from various publicly available chemical databases for related isoxazole structures.

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Ethyl 5-Chloroisoxazole-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the methodologies and analytical techniques integral to the crystal structure analysis of ethyl 5-chloroisoxazole-3-carboxylate and its derivatives. As molecules of significant interest in medicinal chemistry and materials science, a profound understanding of their three-dimensional architecture is paramount for elucidating structure-property relationships and designing novel therapeutic agents and functional materials. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and the interpretation of complex structural data.

The Strategic Importance of Crystal Structure Analysis

The precise arrangement of atoms and molecules in the solid state dictates a substance's physical and chemical properties, including solubility, stability, bioavailability, and solid-state reactivity. For this compound derivatives, which are key building blocks in the synthesis of various bioactive compounds, a comprehensive understanding of their crystal packing and intermolecular interactions is crucial for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug candidate is a critical step in pharmaceutical development to ensure the selection of the most stable and effective form.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the three-dimensional structure provides invaluable information for understanding how a molecule interacts with its biological target, thereby guiding the design of more potent and selective drugs.

-

Crystal Engineering: The ability to predict and control the packing of molecules in a crystal allows for the rational design of materials with desired properties, such as enhanced solubility or improved mechanical strength.

This guide will navigate through the essential experimental and computational techniques employed to unlock this critical structural information.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey of crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The chosen synthetic route and crystallization method are pivotal, as they directly impact the purity of the compound and the quality of the resulting crystals.

Synthesis of this compound Derivatives

The synthesis of the isoxazole core can be achieved through various established methods. A common and effective approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For this compound, a plausible synthetic pathway is outlined below. The rationale for this multi-step synthesis lies in the controlled introduction of the required functional groups onto the heterocyclic scaffold.

Experimental Protocol: Synthesis of this compound

-

Step 1: Oximation of Glyoxylic Acid. To a solution of glyoxylic acid in water, an aqueous solution of hydroxylamine hydrochloride is added, followed by the slow addition of sodium carbonate to maintain a neutral to slightly basic pH. The reaction mixture is stirred at room temperature to yield 2-(hydroxyimino)acetic acid. The purpose of this step is to generate the precursor for the nitrile oxide.

-

Step 2: Chlorination and Nitrile Oxide Formation. The 2-(hydroxyimino)acetic acid is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable organic solvent like dimethylformamide (DMF). This in situ generates the corresponding hydroxamoyl chloride, which, upon gentle heating or addition of a mild base, eliminates HCl to form the highly reactive nitrile oxide dipole. The choice of NCS provides a reliable and selective method for chlorination.

-

Step 3: 1,3-Dipolar Cycloaddition. The freshly generated nitrile oxide is not isolated but is reacted in situ with ethyl propiolate. The cycloaddition reaction proceeds to form the 5-substituted isoxazole ring, yielding the target compound, this compound. This one-pot approach is efficient as it avoids the isolation of the unstable nitrile oxide intermediate.

-

Step 4: Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. The choice of solvent and technique is critical and often requires empirical screening.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, dichloromethane) is performed. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A concentrated solution of the compound in a relatively volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is insoluble (the "anti-solvent"). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to a gradual decrease in the solubility of the compound and promoting crystallization.

-

Crystal Mounting: Once suitable crystals are formed, a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.

The Power of X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, one can determine the unit cell dimensions, space group, and the coordinates of all atoms within the unit cell.

Data Collection and Processing

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting and Centering: The mounted crystal is placed on the goniometer of the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then precisely centered in the X-ray beam.

-

Unit Cell Determination: A series of initial diffraction images are collected to determine the dimensions and symmetry of the unit cell.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while it is irradiated with monochromatic X-rays. The intensities of the diffracted beams are recorded on a detector.[2]

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors, such as background scattering and absorption.[3][4]

-

Structure Solution and Refinement: The corrected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

Case Study: Comparative Analysis of Chlorinated and Non-Chlorinated Isoxazole Derivatives

To illustrate the impact of halogen substitution on crystal packing, we will compare the crystallographic data of a chlorinated isoxazole derivative with its non-chlorinated phenyl analogue.

Table 1: Crystallographic Data for Representative Isoxazole Derivatives

| Parameter | Ethyl 3-(4-chlorophenyl)-5-..-isoxazole Derivative[5] | Ethyl 5-phenylisoxazole-3-carboxylate[6] |

| Chemical Formula | C₁₆H₁₇ClN₂O₃ | C₁₂H₁₁NO₃ |

| Formula Weight | 320.77 | 217.22 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 11.5494 (13) | 10.363 (5) |

| b (Å) | 12.474 (2) | 5.898 (5) |

| c (Å) | 13.0430 (13) | 17.585 (5) |

| α (°) | 102.369 (11) | 90 |

| β (°) | 105.501 (9) | 97.48 (5) |

| γ (°) | 109.001 (13) | 90 |

| Volume (ų) | 1615.8 (4) | 1064.2 (12) |

| Z | 4 | 4 |

| R-factor | 0.044 | 0.042 |

The data presented in Table 1 reveals that the introduction of a chlorine atom and other substituents significantly alters the crystal packing, leading to a change in the crystal system from monoclinic to triclinic and a substantial increase in the unit cell volume.

Advanced Structural Insights: Hirshfeld Surface Analysis

While X-ray crystallography provides the precise coordinates of atoms, Hirshfeld surface analysis offers a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[7][8] This method partitions the crystal space into regions where the electron density of a promolecule dominates that of the procrystal, effectively defining a "molecular surface."

Visualizing Intermolecular Contacts

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red. This provides an immediate visual representation of the key interactions stabilizing the crystal structure.

Experimental Protocol: Hirshfeld Surface Analysis using CrystalExplorer

-

Import CIF File: The crystallographic information file (CIF) obtained from the structure refinement is imported into the CrystalExplorer software.[9]

-

Generate Hirshfeld Surface: A molecule within the unit cell is selected, and the Hirshfeld surface is generated.

-

Map Properties: The surface is mapped with dnorm to identify close contacts. Other properties like shape index and curvedness can also be mapped to analyze the surface topology.

-

Generate 2D Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots summarize all intermolecular contacts and can be decomposed to show the contribution of specific atom-atom contacts (e.g., C-H···O, C-H···Cl).

Quantitative Analysis of Intermolecular Interactions

The 2D fingerprint plot provides a quantitative summary of the intermolecular contacts. For ethyl 5-phenylisoxazole-3-carboxylate, the analysis reveals that the crystal packing is dominated by C-H···O hydrogen bonds, forming inversion dimers.[6] In the case of the chlorinated derivative, additional C-H···Cl interactions are expected to play a significant role in the crystal packing.

The Predictive Power of Computational Chemistry

In recent years, computational methods for crystal structure prediction (CSP) have emerged as a valuable tool to complement experimental studies.[10][11] These methods aim to predict the most stable crystal structures of a given molecule based on its chemical diagram.

The Crystal Structure Prediction Workflow

A typical CSP workflow involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.[12]

-

Conformational Analysis: The first step is to identify all low-energy conformations of the molecule in the gas phase.

-

Crystal Packing Generation: For each conformer, a vast number of possible crystal packings are generated using sophisticated search algorithms.

-

Lattice Energy Calculation: The lattice energy of each generated structure is calculated using force fields or more accurate quantum mechanical methods.

-

Structure Ranking: The predicted structures are ranked according to their lattice energies to identify the most likely experimentally observable forms.

The insights gained from CSP can guide experimental polymorph screens and provide a deeper understanding of the factors governing crystal packing.

Conclusion and Future Perspectives

The comprehensive crystal structure analysis of this compound derivatives, integrating synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling, provides a powerful framework for understanding and ultimately controlling the solid-state properties of these important molecules. As experimental techniques become more automated and computational methods more accurate, the synergy between these approaches will continue to drive innovation in drug development and materials science. The ability to rationally design crystalline materials with tailored properties is no longer a distant goal but an increasingly accessible reality.

References

-

Shaik, A., Kirubakaran, S., & Thiruvenkatam, V. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 531–534. [Link]

-

Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(6), 1731-1741. [Link]

-

Zhu, Q., & Hattori, S. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv preprint arXiv:2401.08745. [Link]

-

McMurry, J. E. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 53, 70. [Link]

-

Beran, G. J. O. (2016). Predicting 2D Crystal Packing in Thin Films of Small Molecule Organic Materials. Advanced Functional Materials, 26(46), 8497-8506. [Link]

-

Karle, J. M. (1992). Ab Initio prediction of possible crystal structures for general organic molecules. Journal of computational chemistry, 13(10), 1263-1275. [Link]

-

Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]

-

Scribd. (2019). CrystalExplorer17 User Guide. [Link]

-

Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

-

CrystalExplorer. (n.d.). Quick Start - CrystalExplorer Basics. [Link]

-

Chandra, S., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o987. [Link]

-

PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

-

CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

-

ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

-

ResearchGate. (2021). A beginner's guide to X-ray data processing. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

-

Soman, R. (2015). Crystal Explorer Manual for Hirshfeld Surface Analysis (Crystalexplorer Software). [Link]

-

Claisen, L. (1970). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(9), 1371-1378. [Link]

-

Zaitsev, A. V., et al. (2016). Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]isoxazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 104-106. [Link]

-

Maiuolo, L., et al. (2019). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Molecules, 24(12), 2285. [Link]

-

D'onofrio, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

Sources

- 1. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 2. neutrons.ornl.gov [neutrons.ornl.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crystalexplorer.net [crystalexplorer.net]

- 8. crystalexplorer.net [crystalexplorer.net]

- 9. crystalexplorer.net [crystalexplorer.net]

- 10. Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling [arxiv.org]

- 11. Predicting 2D Crystal Packing in Thin Films of Small Molecule Organic Materials | Scilit [scilit.com]

- 12. researchgate.net [researchgate.net]

Solubility of Ethyl 5-chloroisoxazole-3-carboxylate in common organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 5-chloroisoxazole-3-carboxylate in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted isoxazole, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being the optimization of its physicochemical properties. Solubility, in particular, is a cornerstone of a drug's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.[1] Understanding the solubility of this compound in various organic solvents is therefore not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthesis, purification, and formulation development.[2]

This technical guide provides a comprehensive overview of the expected solubility of this compound, grounded in fundamental chemical principles. It further outlines a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers and drug development professionals to make data-driven decisions.

Theoretical Assessment of Solubility: A Molecular Perspective

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent, a principle encapsulated by the adage "like dissolves like."[3] An analysis of the molecular structure of this compound provides valuable insights into its anticipated solubility profile.

Figure 1: Structure of this compound

Key structural features influencing solubility include:

-

The Isoxazole Ring: This five-membered aromatic heterocycle contains both nitrogen and oxygen atoms, imparting a degree of polarity and the ability to participate in dipole-dipole interactions.

-

The Ethyl Ester Group (-COOCH₂CH₃): The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors.[4][5] This feature suggests potential solubility in protic solvents. However, the ethyl group is nonpolar and contributes to the molecule's lipophilicity.

-

The Chloro Group (-Cl): The electronegative chlorine atom introduces a polar C-Cl bond and contributes to the overall molecular weight and lipophilicity.

Based on these features, this compound is expected to be a compound of intermediate polarity. It is unlikely to be highly soluble in water due to the lack of hydrogen bond donating groups and the presence of the nonpolar ethyl and chloro substituents.[5] Conversely, it is anticipated to exhibit good solubility in a range of common organic solvents that can engage in dipole-dipole interactions or serve as hydrogen bond acceptors.

Qualitative Solubility Profile in Common Organic Solvents

The following table summarizes the expected qualitative solubility of this compound across a spectrum of solvents, categorized by their polarity. This profile is predictive and serves as a starting point for experimental verification.

| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | 33, 24 | Soluble to Freely Soluble | Capable of hydrogen bonding with the ester and isoxazole oxygens. |

| Polar Aprotic | Acetone, Ethyl Acetate | 21, 6 | Freely Soluble | Good dipole-dipole interactions; ethyl acetate is structurally similar to the ester functional group. |

| Dimethyl Sulfoxide (DMSO) | 47 | Very Soluble | Highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Less Polar | Dichloromethane (DCM) | 9 | Freely Soluble | Effective at dissolving moderately polar organic compounds. |

| Chloroform | 5 | Soluble | Similar to DCM in its solvent properties. | |

| Nonpolar | Toluene, Hexane | 2.4, 1.9 | Slightly Soluble to Insoluble | Lacks the polarity to effectively solvate the polar regions of the molecule. |

| Aqueous | Water | 80 | Insoluble to Very Slightly Soluble | Limited hydrogen bonding capability and significant nonpolar character. |

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

While theoretical assessment is invaluable, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for measuring thermodynamic solubility due to its reliability for even poorly soluble compounds.[6] The protocol below is designed to be self-validating, ensuring that true equilibrium is achieved and accurately measured.

Principle

An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period to ensure that a saturated solution is formed and is in equilibrium with the undissolved solid.[6] The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method.

Experimental Workflow

Figure 2: Workflow for the Shake-Flask Solubility Determination Method

Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add an excess of finely powdered this compound. The excess should be visually apparent throughout the experiment to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

-

Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours. To ensure equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are consistent.[7]

-

-

Phase Separation:

-

Once equilibration is complete, remove the vials and allow them to stand undisturbed at the same constant temperature for a sufficient time for the excess solid to settle.

-

Alternatively, for faster separation, centrifuge the vials at a moderate speed. This step is critical to avoid aspirating solid particles during sampling.

-

-

Sampling and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To prevent contamination with solid particles, it is advisable to use a filter tip or to pre-filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

-

Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve must be prepared using standards of known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility Measurements

To ensure the trustworthiness and reproducibility of solubility data, several factors must be carefully controlled:

-

Temperature: The solubility of most solids increases with temperature.[8][9] Therefore, maintaining a constant and accurately recorded temperature during equilibration is paramount.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound of high purity.

-

Solid-State Form: Different crystalline forms (polymorphs) or an amorphous form of a compound can have different solubilities.[6] The solid form of the material used should be characterized (e.g., by PXRD) and reported.

-

pH of the Medium: While less critical for neutral organic solvents, if aqueous or buffered systems are used, the pH can dramatically influence the solubility of ionizable compounds.[10]

Advanced and High-Throughput Solubility Screening

In modern drug discovery, high-throughput screening (HTS) methods are often employed for early-stage solubility assessment.[7] Techniques like laser nephelometry, which measures light scattering from undissolved particles, can provide rapid, albeit kinetic, solubility data.[1] While these methods are excellent for ranking compounds, the thermodynamic data generated from the shake-flask method remains the definitive measure for later-stage development.

Conclusion

This compound, based on its molecular structure, is predicted to be a compound with good solubility in a range of polar aprotic and polar protic organic solvents, and limited solubility in nonpolar and aqueous media. This guide provides the theoretical foundation for these expectations and, more importantly, a detailed, robust protocol for their experimental verification. By adhering to the principles of scientific integrity and meticulous experimental control outlined herein, researchers can generate the high-quality, reliable solubility data that is indispensable for advancing promising molecules through the drug development pipeline.

References

- Google. (n.d.). Current time information in Toronto, CA.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Molbase. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Scribd. (n.d.). Ester Solubility and Preparation Lab Report.

- ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- Echemi. (n.d.). ethyl isoxazole-3-carboxylate.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Padua. (2024). Predicting drug solubility in organic solvents mixtures.

- International Journal of Pharmaceutical and Clinical Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ChemicalBook. (n.d.). ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis.

- SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- International Journal for Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- OER Commons. (n.d.). Experiment 2 - Identification of a Substance - General Chemistry I Laboratory Manual.

- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.

- ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES.

- MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.

- Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.

Sources

- 1. rheolution.com [rheolution.com]

- 2. research.unipd.it [research.unipd.it]

- 3. General Chemistry I Laboratory Manual | OER Commons [oercommons.org]

- 4. scribd.com [scribd.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scispace.com [scispace.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ascendiacdmo.com [ascendiacdmo.com]

Navigating the Thermal Landscape of Ethyl 5-chloroisoxazole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Criticality of Thermal Stability

In the realm of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a data point; it is a cornerstone of safety, efficacy, and manufacturability. For heterocyclic compounds such as Ethyl 5-chloroisoxazole-3-carboxylate, a molecule of significant interest due to the prevalence of the isoxazole moiety in medicinal chemistry, a thorough understanding of its behavior under thermal stress is paramount.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, eschews a generic template to provide a focused, in-depth exploration of the thermal stability and decomposition pathways of this specific isoxazole derivative. Our approach is rooted in the principles of causality, self-validating protocols, and authoritative scientific grounding to empower researchers in their pursuit of robust and safe chemical entities.

The Isoxazole Core: A Double-Edged Sword of Reactivity and Instability

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, making it a versatile scaffold in drug design. However, the inherent weakness of the N-O bond also renders the isoxazole ring susceptible to thermal degradation.[3][4][5][6][7] Understanding the thermal decomposition of this compound, therefore, begins with an appreciation of the fundamental chemistry of the isoxazole core.

Theoretical and experimental pyrolysis studies of isoxazole and its derivatives have elucidated a primary decomposition pathway initiated by the homolytic cleavage of the N-O bond.[3][4][5][6] This initial step leads to the formation of a highly reactive vinylnitrene intermediate, which can then undergo a cascade of rearrangements to yield a variety of products, including nitriles, ketenimines, and oxazoles.[4][6] Specifically for isoxazole, a major thermal decomposition channel is proposed to proceed through an intermediate to form acetonitrile and carbon monoxide.[3]

The substituents on the isoxazole ring play a crucial role in dictating the precise decomposition pathway and the overall thermal stability of the molecule. In the case of this compound, we must consider the influence of both the 5-chloro and the 3-carboxylate groups. The electron-withdrawing nature of the chlorine atom and the carboxylate group can significantly impact the electron density of the isoxazole ring and, consequently, its susceptibility to thermal cleavage.

A Trilateral Approach to Thermal Analysis: DSC, TGA, and Pyrolysis-GC-MS

A comprehensive assessment of thermal stability necessitates a multi-faceted analytical approach. We advocate for a trilateral strategy employing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This combination of techniques provides a holistic view of the material's thermal properties, from energetic transitions and mass loss to the identification of volatile decomposition products.

Diagram 1: Trilateral Analytical Workflow

Sources

- 1. ejournal.undip.ac.id [ejournal.undip.ac.id]

- 2. Theoretical study of the 5-aminotetrazole thermal decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. cpachem.com [cpachem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 5-chloroisoxazole-3-carboxylate Formation

Introduction

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs and biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a focal point for drug discovery and development. Ethyl 5-chloroisoxazole-3-carboxylate, in particular, serves as a versatile intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of the reaction mechanism for its formation, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthesis from first principles.

This guide will dissect the two primary stages of the synthesis: the construction of the isoxazole ring via a [3+2] cycloaddition reaction, and the subsequent regioselective chlorination to yield the final product.

Part 1: Synthesis of the Isoxazole Ring via [3+2] Cycloaddition

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, in this case, an alkyne.[1][2] This powerful and convergent method allows for the efficient construction of the five-membered heterocyclic ring.[3] The overall process for forming the precursor, ethyl isoxazole-3-carboxylate, is a two-step sequence involving the in situ generation of the nitrile oxide followed by its reaction with acetylene.

In Situ Generation of Ethoxycarbonylformonitrile Oxide

The nitrile oxide required for this synthesis is ethoxycarbonylformonitrile oxide. Due to the high reactivity and propensity of nitrile oxides to dimerize, they are typically generated in situ from a stable precursor.[4] The precursor of choice for this reaction is Ethyl 2-chloro-2-(hydroxyimino)acetate.[1][5]

Treatment of Ethyl 2-chloro-2-(hydroxyimino)acetate with a mild base, such as sodium bicarbonate or triethylamine, facilitates a dehydrochlorination reaction to yield the transient ethoxycarbonylformonitrile oxide.[1][5] The electron-withdrawing nature of the adjacent ethoxycarbonyl group enhances the acidity of the oxime proton, allowing for facile deprotonation and subsequent elimination of the chloride ion.

Caption: Workflow for the in-situ generation of the nitrile oxide.

The [3+2] Cycloaddition Reaction

Once generated, the ethoxycarbonylformonitrile oxide readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. To form the parent ethyl isoxazole-3-carboxylate, the simplest alkyne, acetylene, is used. This reaction is a concerted pericyclic process, meaning that the new sigma bonds are formed in a single transition state, leading to a high degree of stereospecificity, though this is not a factor with a symmetrical alkyne like acetylene.[2]

The regioselectivity of the cycloaddition is a critical consideration. In the reaction between an unsymmetrical alkyne and a nitrile oxide, two regioisomers can potentially be formed. However, with acetylene, this is not a concern. The reaction proceeds to give a single product, ethyl isoxazole-3-carboxylate.

Caption: The concerted mechanism of the [3+2] cycloaddition.

Experimental Protocol: Synthesis of Ethyl isoxazole-3-carboxylate

This protocol is a representative procedure based on established methods for 1,3-dipolar cycloadditions.

Materials:

-

Ethyl 2-chloro-2-(hydroxyimino)acetate

-

Acetylene gas

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel, dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble acetylene gas through the solution.

-

From the dropping funnel, add a solution of triethylamine (1.1 eq) in the anhydrous solvent dropwise over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl isoxazole-3-carboxylate.

| Reactant | Molar Eq. | Typical Yield | Reaction Time |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | 1.0 | 70-85% | 12-24 hours |

| Acetylene | Excess | ||

| Triethylamine | 1.1 |

Part 2: Regioselective Chlorination of Ethyl isoxazole-3-carboxylate

The final step in the synthesis of this compound is the introduction of a chlorine atom at the 5-position of the isoxazole ring. This is achieved through an electrophilic aromatic substitution reaction.

The Chlorinating Agent and Reaction Conditions

A common and effective reagent for the chlorination of electron-rich and some heteroaromatic compounds is N-Chlorosuccinimide (NCS).[6][7] NCS is a solid, easy-to-handle source of electrophilic chlorine ("Cl⁺"). The reaction is typically carried out in a suitable solvent, and for less reactive substrates, an acid catalyst may be employed to enhance the electrophilicity of the chlorine.[6]

The Mechanism and Regioselectivity of Chlorination

The chlorination of the isoxazole ring proceeds via a typical electrophilic aromatic substitution mechanism. The π-electrons of the isoxazole ring act as a nucleophile, attacking the electrophilic chlorine atom of NCS. This results in the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base (such as the succinimide anion) restores the aromaticity of the ring, yielding the chlorinated product.

The regioselectivity of this reaction, specifically the preferential substitution at the 5-position, is a key aspect to understand. The ethoxycarbonyl group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. In such cases, the position of substitution is determined by the relative stability of the possible sigma complex intermediates.

Let's consider the resonance structures for the intermediates formed upon attack at the 4- and 5-positions:

-

Attack at C4: The positive charge in the sigma complex can be delocalized onto the ring nitrogen. However, placing a positive charge on the carbon adjacent to the electron-withdrawing ester group is destabilizing.

-

Attack at C5: The positive charge in the sigma complex can be delocalized onto the ring oxygen and the carbon adjacent to the nitrogen. This distribution of the positive charge, particularly avoiding the carbon directly attached to the deactivating ester group, results in a more stable intermediate compared to attack at the C4 position.

Therefore, the reaction proceeds preferentially through the more stable intermediate, leading to the formation of the 5-chloro substituted product.

Caption: Mechanism of regioselective chlorination at the 5-position.

Experimental Protocol: Chlorination of Ethyl isoxazole-3-carboxylate

This protocol is a representative procedure for the chlorination of isoxazoles using NCS.

Materials:

-

Ethyl isoxazole-3-carboxylate

-

N-Chlorosuccinimide (NCS)

-

Solvent (e.g., Acetonitrile or Chloroform)

-

Optional: Acid catalyst (e.g., Trifluoroacetic acid)

Procedure:

-

In a round-bottom flask, dissolve ethyl isoxazole-3-carboxylate (1.0 eq) in the chosen solvent.

-

Add N-Chlorosuccinimide (1.05-1.2 eq) to the solution in one portion.

-

If required, add a catalytic amount of acid.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with an aqueous solution of sodium thiosulfate (to quench any remaining NCS), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

| Reactant | Molar Eq. | Typical Yield | Reaction Time |

| Ethyl isoxazole-3-carboxylate | 1.0 | 60-80% | 4-12 hours |

| N-Chlorosuccinimide | 1.05-1.2 |

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental principles of organic chemistry. The construction of the isoxazole core through a [3+2] cycloaddition of an in situ generated nitrile oxide with acetylene provides an efficient route to the key intermediate, ethyl isoxazole-3-carboxylate. The subsequent regioselective chlorination at the 5-position, driven by the thermodynamic stability of the corresponding sigma complex intermediate, is effectively achieved using N-chlorosuccinimide. A thorough understanding of these mechanistic details is paramount for the optimization of reaction conditions and the application of this versatile building block in the development of novel therapeutic agents.

References

- Gordon, I. G., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.

- Al-Zoubi, R. M., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.

-

ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

- Brummond, K. M., & Chen, H. (2013). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 18(11), 13611–13621.

-

ResearchGate. (2022). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Retrieved from [Link]

- D'annibale, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

ResearchGate. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

- Zappia, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.

- Khusnutdinov, R. I., et al. (2023). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 28(15), 5849.

-

National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. Retrieved from [Link]

-

Bentham Science. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Mechanism for the [2+2+2] cycloaddition of acetylene/acetonitrile to.... Retrieved from [Link]

-

ResearchGate. (n.d.). The [2+2] cycloaddition reactions of ethylene and acetylene derivatives.... Retrieved from [Link]

-

Beilstein Journals. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Retrieved from [Link]

Sources

- 1. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 3. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

A Guide for Advanced Synthesis: The Role of Ethyl 5-Chloroisoxazole-3-carboxylate as a Pivotal Synthetic Building Block

Introduction: The Strategic Value of the Isoxazole Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the isoxazole ring stands out as a "privileged scaffold."[1][2] Its presence in numerous FDA-approved drugs and biologically active compounds is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in critical binding interactions with a wide range of biological targets.[2][3] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

Within this important class of heterocycles, Ethyl 5-chloroisoxazole-3-carboxylate emerges as a particularly powerful and versatile synthetic building block. Its structure is strategically functionalized with three distinct reactive centers: a reactive chlorine atom at the C5 position, a modifiable ester group at the C3 position, and the isoxazole ring itself, which can undergo unique transformations. This trifecta of reactivity allows researchers to introduce molecular diversity in a controlled and systematic manner, making it an invaluable tool for constructing complex molecular architectures and generating libraries for structure-activity relationship (SAR) studies.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond simple reaction lists to explain the causality behind experimental choices and providing field-proven protocols for its key transformations.

Chapter 1: Core Reactivity and Strategic Transformations

The synthetic power of this compound stems from its predictable and versatile reactivity. The electron-withdrawing nature of the isoxazole ring and the adjacent ester group activates the C5 position, making the chlorine atom an excellent leaving group for nucleophilic substitution. Simultaneously, the molecule can undergo a fascinating and highly useful isomerization to a strained azirine intermediate, unlocking a completely different pathway for acylation chemistry.